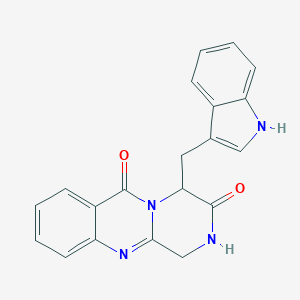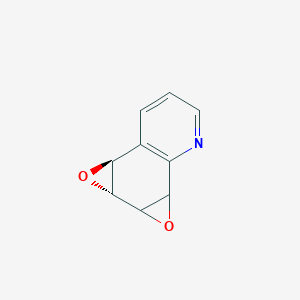
trans-Quinoline-5,6,7,8-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trans-Quinoline-5,6,7,8-dioxide (TQD) is a heterocyclic compound that has attracted significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. TQD is a derivative of quinoline and is known for its ability to inhibit the activity of enzymes such as tyrosinase and acetylcholinesterase.
作用机制
The mechanism of action of trans-Quinoline-5,6,7,8-dioxide is not fully understood, but it is believed to inhibit the activity of enzymes such as tyrosinase and acetylcholinesterase. Tyrosinase is an enzyme that is involved in the production of melanin, and its inhibition by trans-Quinoline-5,6,7,8-dioxide can lead to a reduction in skin pigmentation. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine, and its inhibition by trans-Quinoline-5,6,7,8-dioxide can lead to an increase in acetylcholine levels, which can improve cognitive function.
Biochemical and Physiological Effects
trans-Quinoline-5,6,7,8-dioxide has been shown to have various biochemical and physiological effects. In vitro studies have shown that trans-Quinoline-5,6,7,8-dioxide can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that trans-Quinoline-5,6,7,8-dioxide can improve cognitive function and reduce the symptoms of Alzheimer's disease and Parkinson's disease. trans-Quinoline-5,6,7,8-dioxide has also been shown to have insecticidal and fungicidal properties, making it a potential alternative to synthetic pesticides.
实验室实验的优点和局限性
One of the advantages of using trans-Quinoline-5,6,7,8-dioxide in lab experiments is its ability to inhibit the activity of enzymes such as tyrosinase and acetylcholinesterase. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using trans-Quinoline-5,6,7,8-dioxide is its potential toxicity, which can affect the results of experiments. Therefore, it is important to use appropriate safety measures when handling trans-Quinoline-5,6,7,8-dioxide.
未来方向
There are several future directions for the study of trans-Quinoline-5,6,7,8-dioxide. One direction is the development of trans-Quinoline-5,6,7,8-dioxide-based drugs for the treatment of Alzheimer's disease and Parkinson's disease. Another direction is the development of trans-Quinoline-5,6,7,8-dioxide-based insecticides and fungicides as alternatives to synthetic pesticides. Additionally, further studies are needed to fully understand the mechanism of action of trans-Quinoline-5,6,7,8-dioxide and its potential applications in various fields.
Conclusion
In conclusion, trans-Quinoline-5,6,7,8-dioxide is a heterocyclic compound that has attracted significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. trans-Quinoline-5,6,7,8-dioxide can be synthesized through several methods, and it has been extensively studied for its potential applications in medicine, agriculture, and industry. trans-Quinoline-5,6,7,8-dioxide inhibits the activity of enzymes such as tyrosinase and acetylcholinesterase, and it has various biochemical and physiological effects. While trans-Quinoline-5,6,7,8-dioxide has advantages for lab experiments, it also has limitations due to its potential toxicity. Finally, there are several future directions for the study of trans-Quinoline-5,6,7,8-dioxide, including the development of trans-Quinoline-5,6,7,8-dioxide-based drugs and pesticides, and further studies to fully understand its mechanism of action.
合成方法
Trans-Quinoline-5,6,7,8-dioxide can be synthesized through several methods, including the oxidation of 2-aminobenzophenone with hydrogen peroxide, the reaction of 2-aminobenzophenone with nitric acid, and the reaction of 2-amino-5-nitrobenzophenone with sodium hydroxide. However, the most commonly used method is the oxidation of 2-aminobenzophenone with hydrogen peroxide in the presence of a catalyst such as cerium ammonium nitrate.
科学研究应用
Trans-Quinoline-5,6,7,8-dioxide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, trans-Quinoline-5,6,7,8-dioxide has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied as a potential treatment for Alzheimer's disease and Parkinson's disease due to its ability to inhibit acetylcholinesterase activity. In agriculture, trans-Quinoline-5,6,7,8-dioxide has been shown to have insecticidal and fungicidal properties, making it a potential alternative to synthetic pesticides. In industry, trans-Quinoline-5,6,7,8-dioxide has been studied as a potential catalyst for various chemical reactions.
属性
CAS 编号 |
142129-81-5 |
|---|---|
产品名称 |
trans-Quinoline-5,6,7,8-dioxide |
分子式 |
C4H2Br2SZn |
分子量 |
161.16 g/mol |
IUPAC 名称 |
(2S,4R)-3,6-dioxa-9-azatetracyclo[6.4.0.02,4.05,7]dodeca-1(8),9,11-triene |
InChI |
InChI=1S/C9H7NO2/c1-2-4-5(10-3-1)7-9(12-7)8-6(4)11-8/h1-3,6-9H/t6-,7?,8+,9?/m0/s1 |
InChI 键 |
DLTXKFCMJDWKEV-YRXIUSAGSA-N |
手性 SMILES |
C1=CC2=C(C3C(O3)[C@H]4[C@H]2O4)N=C1 |
SMILES |
C1=CC2=C(C3C(O3)C4C2O4)N=C1 |
规范 SMILES |
C1=CC2=C(C3C(O3)C4C2O4)N=C1 |
同义词 |
trans-Quinoline-5,6,7,8-dioxide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




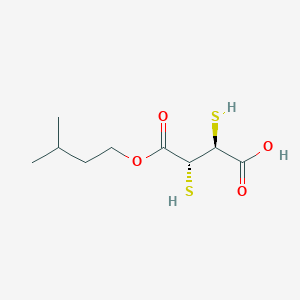


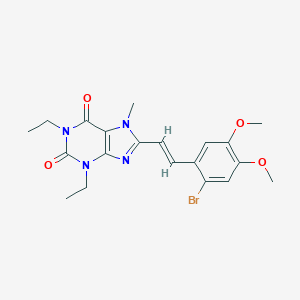

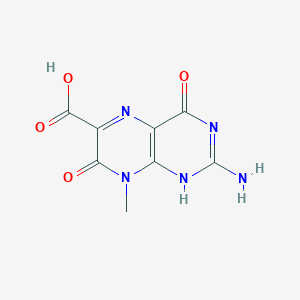
![[3-[[[[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B232858.png)
![2-hydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxypropan-1-one](/img/structure/B232871.png)
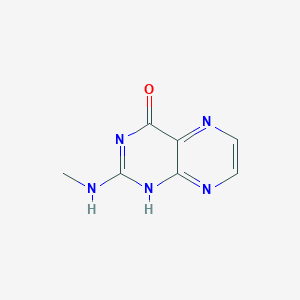
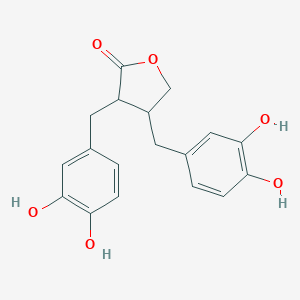
![6-[(4-Formyl-10-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8-oxo-1,2,3,4a,5,6,7,8a,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B232888.png)
